molecular formula C21H18F6N6O B2955754 6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 413580-45-7

6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No. B2955754
CAS RN: 413580-45-7
M. Wt: 484.406
InChI Key: KDAFBFUWKHDJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a morpholine ring, a triazine ring, and trifluoromethyl groups attached to phenyl rings. Morpholine is a common motif in pharmaceuticals and agrochemicals . Trifluoromethyl groups are often used to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The morpholinyl and bis(trifluoromethylphenyl) groups are attached to the triazine ring at the 2,4-diamine positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

One study discusses a compound with a similar structure, focusing on its role as a neurokinin-1 (NK1) receptor antagonist. This compound was found effective in pre-clinical tests for emesis and depression, highlighting its potential in neuroscience and pharmacology (Harrison et al., 2001).

Chemical Modification and Synthesis

Another study involves the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, a class related to the compound . This research focuses on synthetic chemistry and the development of new chemical entities (Collins et al., 2000).

PI3K/mTOR Inhibition for Cancer Therapy

A bis(morpholino-1,3,5-triazine) derivative has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a key in cell proliferation and survival. This compound showed efficacy in preclinical cancer models, suggesting its application in cancer research and therapy (Venkatesan et al., 2010).

Organic Light-Emitting Diodes (OLEDs)

Research on triazine compounds has shown their utility in improving the driving voltages and efficiencies of OLEDs. This highlights the compound's relevance in materials science and electronic device engineering (Matsushima et al., 2010).

Cytotoxicity and Anticancer Research

A study on a similar morpholine-triazine compound evaluated its cytotoxic effects on human fibroblasts, blood mononuclear cells, and breast cancer cells. This research is significant in understanding the compound's potential as an anticancer agent (Limareva et al., 2021).

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals or agrochemicals, and conducting detailed studies to understand its physical and chemical properties, safety profile, and mechanism of action .

properties

IUPAC Name

6-morpholin-4-yl-2-N,4-N-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F6N6O/c22-20(23,24)13-3-1-5-15(11-13)28-17-30-18(32-19(31-17)33-7-9-34-10-8-33)29-16-6-2-4-14(12-16)21(25,26)27/h1-6,11-12H,7-10H2,(H2,28,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFBFUWKHDJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

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